molecular formula C10H11ClN2O2 B13850037 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one

1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one

Cat. No.: B13850037
M. Wt: 226.66 g/mol
InChI Key: FILHZWZUBGTMDR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 4-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 100°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for solvent recovery, waste management, and product purification.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazolidinones.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolidinones.

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)pyrazolidin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)pyrazolidin-3-one: Lacks the chloro group, which can influence its chemical properties and applications.

The presence of both the chloro and methoxy groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)pyrazolidin-3-one

InChI

InChI=1S/C10H11ClN2O2/c1-15-9-6-7(11)2-3-8(9)13-5-4-10(14)12-13/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

FILHZWZUBGTMDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N2CCC(=O)N2

Origin of Product

United States

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